molecular formula C16H15BrClNO4S B12193584 4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

Cat. No.: B12193584
M. Wt: 432.7 g/mol
InChI Key: VDMDAURHBPBHJE-UHFFFAOYSA-N
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Description

4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene derivatives. The process may include electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as bromine and chlorine . The acetamido group can be introduced through acylation reactions, while the sulfonate group is typically added via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15BrClNO4S

Molecular Weight

432.7 g/mol

IUPAC Name

(2-acetamido-4-chlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate

InChI

InChI=1S/C16H15BrClNO4S/c1-9-7-16(10(2)6-13(9)17)24(21,22)23-15-5-4-12(18)8-14(15)19-11(3)20/h4-8H,1-3H3,(H,19,20)

InChI Key

VDMDAURHBPBHJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C

Origin of Product

United States

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